4-(Azetidin-1-yl)benzonitrile

Description

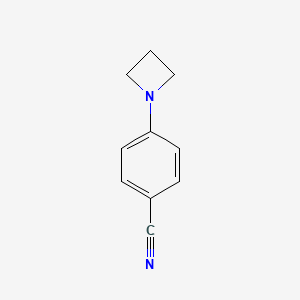

4-(Azetidin-1-yl)benzonitrile is a para-substituted benzonitrile derivative featuring a four-membered azetidine ring attached to the aromatic core. The azetidine group introduces unique steric and electronic properties due to its saturated, strained ring structure and tertiary amine functionality.

Properties

IUPAC Name |

4-(azetidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-9-2-4-10(5-3-9)12-6-1-7-12/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOXUIQIFQLPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741667 | |

| Record name | 4-(Azetidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162377-66-4 | |

| Record name | 4-(Azetidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as recycling agents, can be applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of azetidine N-oxide.

Reduction: Conversion to 4-(Azetidin-1-yl)benzylamine.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in unique chemical transformations, which can be harnessed in medicinal chemistry for drug development . The compound’s effects are mediated through its ability to undergo intramolecular charge transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 4-(Azetidin-1-yl)benzonitrile with structurally related para-substituted benzonitriles, focusing on synthesis, physical properties, spectroscopic characteristics, and applications.

Substituent Effects and Structural Diversity

Key Compounds :

4-(2,6-Dimethylphenylthio)benzonitrile (): Features a thioether substituent, introducing steric bulk and moderate electron-withdrawing effects.

4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (): A triazole-containing derivative synthesized via click chemistry, offering hydrogen-bonding capacity and rigidity.

4-Nitrobenzonitrile (): Strongly electron-withdrawing nitro group enhances electrophilicity of the cyano group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (): Boronate ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions.

Azetidine vs. Other Substituents :

- Electronic Effects : The azetidine’s tertiary amine is moderately electron-donating, contrasting with the nitro group’s strong electron-withdrawing nature () or the boronate ester’s neutral electronic contribution ().

- Steric Profile : Azetidine’s four-membered ring imposes less steric hindrance than the 2,6-dimethylphenylthio group () but more than a simple methyl group.

- Reactivity : Azetidine’s strained ring may undergo ring-opening reactions under acidic conditions, whereas triazole or thiophene substituents () are more stable but offer orthogonal reactivity (e.g., click chemistry or electrophilic substitution).

Physical and Spectroscopic Properties

†Melting point inferred from structurally similar thiazole derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.